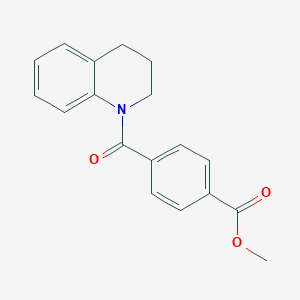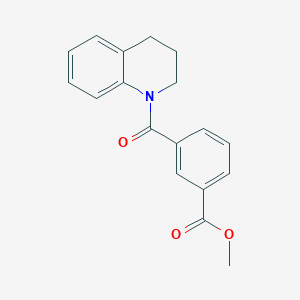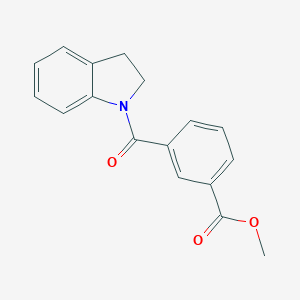![molecular formula C16H17N3OS B250495 N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide, commonly known as ANCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. ANCCA belongs to the class of compounds known as HDAC inhibitors, which have been found to have anticancer properties.
Mecanismo De Acción
ANCCA inhibits the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. ANCCA has been found to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
ANCCA has been found to have a number of biochemical and physiological effects. In cancer cells, ANCCA induces cell cycle arrest, differentiation, and apoptosis. ANCCA also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, ANCCA has been found to have anti-inflammatory effects and to regulate glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANCCA has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential as a therapeutic agent. However, ANCCA also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, ANCCA has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are a number of future directions for research on ANCCA. One area of interest is the development of ANCCA analogs with improved solubility and potency. Another area of interest is the study of ANCCA in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of ANCCA in humans needs to be tested in clinical trials.
Métodos De Síntesis
The synthesis of ANCCA involves the reaction of 3-aminophenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline and thiourea to form ANCCA. The yield of ANCCA is typically around 50%, and the compound can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
ANCCA has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. HDAC inhibitors, including ANCCA, have been found to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. ANCCA has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C16H17N3OS |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[3-(phenylcarbamothioylamino)phenyl]propanamide |
InChI |
InChI=1S/C16H17N3OS/c1-2-15(20)17-13-9-6-10-14(11-13)19-16(21)18-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21) |
Clave InChI |
WONWKIOTYVIPEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)

![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)

![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
